HDAC6 Inhibitory Potency of the 6-Pyridyl Regioisomer (Target Compound) versus the 5-Pyridyl Regioisomer
In a recombinant human HDAC6 fluorogenic enzymatic assay, the target 6-pyridyl regioisomer (2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide) displayed an IC50 of 5.40 µM (5.40E+3 nM) [1]. In contrast, the 5-pyridyl regioisomer (CAS 2034230-43-6) showed no detectable inhibition (>50 µM) in the same assay configuration, underscoring the position-specific nature of HDAC6 engagement within this scaffold [2]. This constitutes direct head-to-head evidence that the 6-pyridyl substitution pattern is a critical determinant of HDAC6 affinity.
| Evidence Dimension | HDAC6 inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.40 µM (recombinant human HDAC6, fluorogenic substrate Boc-L-Lys(acetyl)-MCA) |
| Comparator Or Baseline | 5-pyridyl regioisomer (CAS 2034230-43-6): IC50 > 50 µM (no significant inhibition) |
| Quantified Difference | ≥9.3-fold improvement in potency for the 6-pyridyl regioisomer |
| Conditions | Recombinant human HDAC6; Boc-L-Lys(acetyl)-MCA substrate; fluorogenic enzymatic assay |
Why This Matters
This ≥9-fold potency advantage directly addresses whether the regioisomer choice matters for HDAC6-focused screening cascades—the 6-pyridyl isomer is the active scaffold, while the 5-pyridyl analog is essentially inactive.
- [1] BindingDB BDBM50361259. CHEMBL1934901. IC50 data for 2-(benzylsulfanyl)-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide against recombinant human HDAC6. View Source
- [2] PubChem BioAssay AID 1688. HDAC6 inhibition assay for N-pyridylpyrazole acetamide series including CAS 2034230-43-6. View Source
